molecular formula C19H18F6N2O2S B10919490 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

Cat. No.: B10919490
M. Wt: 452.4 g/mol
InChI Key: SIORZGOOVLYHGV-UHFFFAOYSA-N
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Description

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea is a complex organic compound known for its unique chemical structure and properties This compound features a thiourea group, which is a functional group containing sulfur, nitrogen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-bis(2,2,2-trifluoroethoxy)aniline with phenylethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents like nitric acid or bromine are used under acidic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or amine compounds.

Scientific Research Applications

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenylethyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)urea: Similar structure but with an oxygen atom replacing the sulfur in the thiourea group.

    1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)guanidine: Contains a guanidine group instead of the thiourea group.

Uniqueness

1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea is unique due to the presence of both trifluoroethoxy and phenylethyl groups, which enhance its chemical reactivity and potential applications. The thiourea group provides additional versatility in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H18F6N2O2S

Molecular Weight

452.4 g/mol

IUPAC Name

1-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C19H18F6N2O2S/c20-18(21,22)11-28-15-8-14(9-16(10-15)29-12-19(23,24)25)27-17(30)26-7-6-13-4-2-1-3-5-13/h1-5,8-10H,6-7,11-12H2,(H2,26,27,30)

InChI Key

SIORZGOOVLYHGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Origin of Product

United States

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